(2-Iodoethoxy)benzene

Description

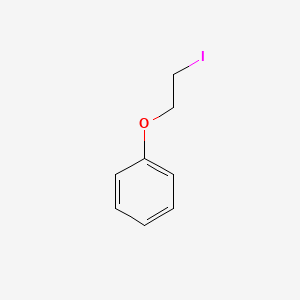

(2-Iodoethoxy)benzene (IUPAC: [(2-iodoethoxy)methyl]benzene; CAS 37137-00-1) is an aromatic ether featuring a benzene ring linked to an ethoxy chain terminated by an iodine atom. Its molecular formula is C₈H₉IO, with a molecular weight of 248.06 g/mol (derived from ). This compound is synthesized via halogen exchange, such as substituting bromine in bromoethoxy precursors with iodine (e.g., 92% yield in ). Key applications include its role as an intermediate in pharmaceuticals (), antimicrobial agents (), and macrocycle synthesis ().

Properties

IUPAC Name |

2-iodoethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITDQIDBXIGRBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595038 | |

| Record name | (2-Iodoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37137-00-1 | |

| Record name | (2-Iodoethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37137-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Iodoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodoethoxy)benzene typically involves the reaction of iodobenzene with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the ethoxy linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Iodoethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to form ethoxybenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include benzaldehyde or benzoic acid.

Reduction: The major product is ethoxybenzene.

Scientific Research Applications

Synthesis of Chemical Compounds

(2-Iodoethoxy)benzene serves as a versatile intermediate in the synthesis of various organic compounds. It has been utilized in the preparation of:

- Pharmaceuticals : This compound is involved in synthesizing complex molecules used in drug development. For instance, it has been used to create derivatives that exhibit selective antagonism at α7 nicotinic receptors, which are important targets for neurological disorders .

- Functionalized Aromatic Compounds : The compound can be transformed into other functionalized aromatic systems through various coupling reactions, such as Suzuki or Sonogashira coupling. These reactions are crucial for developing new materials and biologically active compounds.

Research has indicated that this compound and its derivatives exhibit significant biological activities:

- Antagonistic Properties : Certain derivatives of this compound have shown subnanomolar affinity and selective antagonism at specific nicotinic receptors, which could be beneficial for treating conditions like schizophrenia or Alzheimer's disease .

- Potential Anticancer Activity : Some studies suggest that compounds derived from this compound may possess anticancer properties, making them candidates for further investigation in cancer therapeutics.

Case Study 1: Synthesis of Selective Antagonists

A study demonstrated the synthesis of 1-(2-Iodoethoxy)-4-(phenylethynyl)benzene from a precursor compound through a series of reactions involving etherification and quaternization. This compound displayed promising antagonistic activity at α7 nicotinic receptors, highlighting the potential of this compound derivatives in developing new pharmacological agents .

Case Study 2: Development of Novel Materials

This compound has been used as a building block in synthesizing novel materials for electronic applications. Its ability to undergo various functionalization reactions allows chemists to tailor properties for specific applications, such as organic light-emitting diodes (OLEDs) or photovoltaic devices.

Mechanism of Action

The mechanism of action of (2-Iodoethoxy)benzene involves its interaction with various molecular targets. The ethoxy group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution reactions. These interactions and reactions contribute to the compound’s effects in different applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table summarizes key analogs of (2-Iodoethoxy)benzene:

Physical and Spectroscopic Properties

Melting Points and Chromatography

- This compound derivatives :

NMR Spectroscopy

Biological Activity

(2-Iodoethoxy)benzene, also known as 2-(2-iodoethoxy)ethoxymethylbenzene, is a compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodoethoxy group attached to a benzene ring. This structural feature allows the compound to engage in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antibacterial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in pharmaceuticals, particularly as a scaffold for developing new antimicrobial agents. Further studies are required to elucidate the specific mechanisms through which this compound exerts its antibacterial effects.

The mechanism of action of this compound involves its interaction with molecular targets through its iodoethoxy group. This group can form covalent bonds with target molecules, thereby altering their chemical properties and biological activities. Such interactions may lead to significant biochemical changes in bacterial cells, contributing to its antimicrobial efficacy.

Case Studies

-

Antagonism at Nicotinic Receptors

A study explored the synthesis of derivatives of this compound and their interactions with nicotinic receptors. The findings revealed that certain derivatives exhibited subnanomolar affinity and selective antagonism at α7 nicotinic receptors, indicating potential neuropharmacological applications . -

Genotoxicity Studies

Although not directly studied on this compound, related compounds like benzene have been investigated for their genotoxic effects. These studies highlight the importance of understanding the cytogenetic effects of halogenated compounds in assessing cancer risks associated with exposure to such chemicals .

Synthesis Methods

The synthesis of this compound typically involves several methods:

- Alkylation Reactions : Alkylation of phenolic compounds with iodoethylating agents.

- Bromine/Iodine Exchange : Utilizing brominated precursors followed by iodine substitution reactions.

These methods are crucial for producing derivatives that may enhance biological activity or target specificity .

Applications in Research and Industry

This compound has several applications across different fields:

- Medicinal Chemistry : Investigated for potential use in drug development, particularly as an antimicrobial agent.

- Radiolabeling and Imaging : Explored for its utility in radiolabeling techniques due to the presence of iodine, which can be used in imaging studies.

- Chemical Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Moderate activity against gram-positive and gram-negative bacteria |

| Nicotinic Receptor Antagonism | Subnanomolar affinity at α7 receptors |

| Genotoxic Effects | Potential risks associated with halogenated compounds |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-iodoethoxy)benzene, and how can purity be optimized?

- Methodology : A two-step alkylation protocol is commonly employed. First, 2-iodoethanol is reacted with benzene derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the ethoxy group. Subsequent iodination with iodine monochloride (ICl) in dichloromethane yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

- Critical Consideration : Monitor reaction temperatures to avoid decomposition of the iodoethoxy group. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- ¹³C-NMR : The ethoxy group’s carbons appear at δ 65–70 ppm, while the iodine-bearing carbon resonates near δ 30–35 ppm. Aromatic carbons show signals between δ 120–140 ppm .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 262 (C₉H₁₁IO⁺) and fragment ions corresponding to loss of iodine (m/z 135, [C₈H₁₁O]⁺) .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of volatile iodine byproducts.

- Dispose of waste via halogen-specific protocols (e.g., neutralization with Na₂S₂O₃) to mitigate environmental risks .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The C–I bond acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (80°C). Yields exceed 70% when using electron-deficient boronic acids due to enhanced oxidative addition .

- Challenge : Competing elimination reactions may occur; optimize base selection (e.g., K₂CO₃ vs. Cs₂CO₃) to suppress β-hydride elimination .

Q. How can computational chemistry predict the stability of this compound under varying reaction conditions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model bond dissociation energies (BDEs) of C–I and C–O bonds.

- Simulate solvent effects (PCM model) to assess stability in polar vs. nonpolar media .

Q. How to resolve contradictions in reported catalytic efficiencies for this compound-mediated reactions?

- Analytical Framework :

Systematic Variation : Test catalysts (e.g., Pd vs. Cu), solvents, and temperatures to isolate contributing factors.

Kinetic Profiling : Use in-situ IR or GC-MS to track intermediate formation and identify rate-limiting steps.

Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., J. Org. Chem. 2016 vs. Beilstein J. Org. Chem. 2018) to identify methodological discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.